molecular formula C₂₀H₂₃NO B1145427 N-Desmethyl N-Ethyl Doxepin CAS No. 70805-90-2

N-Desmethyl N-Ethyl Doxepin

Cat. No.: B1145427
CAS No.: 70805-90-2
M. Wt: 293.4
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Chemical Reactions Analysis

N-Desmethyl N-Ethyl Doxepin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-Desmethyl N-Ethyl Doxepin is similar to other tricyclic antidepressants, such as:

  • Imipramine
  • Amitriptyline
  • Clomipramine
  • Desipramine
  • Nortriptyline
  • Protriptyline
  • Trimipramine

What sets this compound apart is its specific use in quality control and assurance during the production of Doxepin and its related formulations .

Q & A

Basic Research Questions

Q. What enzymatic pathways are primarily involved in the metabolism of N-Desmethyl N-Ethyl Doxepin, and how can these be experimentally validated?

this compound, as a derivative of doxepin, is likely metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, based on studies of parent compound metabolism . To validate this:

  • Methodology : Conduct in vitro hepatic microsomal assays with selective enzyme inhibitors (e.g., fluvoxamine for CYP2C19, quinidine for CYP2D6). Monitor metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Genotype human liver samples to correlate enzyme activity with genetic polymorphisms .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

High-resolution mass spectrometry (HRMS) and LC-MS/MS are optimal due to their sensitivity and specificity for detecting low-concentration metabolites.

  • Protocol : Use deuterated internal standards (e.g., D₃-doxepin) to correct for matrix effects. Validate methods per FDA guidelines, including linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>70%) .

Q. How should preclinical studies on this compound be designed to ensure translational relevance?

  • Animal Models : Use murine burn wound models (e.g., ) to assess efficacy in tissue repair. Include positive controls (e.g., phenytoin) and vehicle controls (e.g., glycerin).
  • Dosage : Apply dose-ranging studies (e.g., 5–30 mg/kg) to establish therapeutic windows. Monitor plasma concentrations to correlate exposure with outcomes .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Storage : Store at 2–8°C in airtight containers to prevent degradation.
  • Exposure Mitigation : Use PPE (gloves, lab coats) and fume hoods. Follow first-aid protocols for accidental exposure, including 15-minute eye rinsing and 48-hour medical observation for systemic symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across studies?

Contradictions often arise from small sample sizes or unaccounted genetic variability (e.g., CYP2C19 polymorphism).

  • Approach : Conduct in vivo pharmacokinetic studies in genetically diverse cohorts. Use population pharmacokinetic modeling to identify covariates (e.g., age, genotype) affecting metabolite profiles .

Q. What strategies validate the identity of this compound metabolites in human samples?

  • HRMS Fragmentation : Compare MS/MS spectra of suspected metabolites with synthesized reference standards. Key fragments (e.g., 174.1270 Da for N-ethyl hexedrone derivatives) confirm structural identity .
  • Isotopic Labeling : Track metabolite formation using ¹³C- or ²H-labeled precursors in hepatocyte incubations .

Q. How can interspecies differences in this compound metabolism be addressed in preclinical-to-clinical extrapolation?

  • Cross-Species Assays : Compare metabolite profiles in human, murine, and canine hepatocytes. Use scaling factors (e.g., liver-to-body weight ratios) to predict human clearance.
  • In Silico Modeling**: Apply physiologically based pharmacokinetic (PBPK) software (e.g., Simcyp) to simulate human exposure .

Q. What experimental designs mitigate bias in assessing this compound’s neuropharmacological effects?

  • Blinded Studies : Randomize treatment groups and use automated behavioral assays (e.g., forced swim test for antidepressant activity).
  • Biomarker Integration : Measure plasma cytokine levels (e.g., IL-6, TNF-α) to objectively correlate CNS effects with systemic inflammation .

Q. How can researchers address the lack of reference standards for novel this compound metabolites?

  • Synthetic Routes : Optimize asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) to produce enantiopure standards.
  • Collaborative Validation : Share samples across labs for interlaboratory reproducibility testing via platforms like the CAS Common Chemistry registry .

Q. Methodological Notes

  • Data Reporting : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 criteria for animal research .
  • Reproducibility : Archive raw MS data in public repositories (e.g., Metabolomics Workbench) with metadata on instrument settings and calibration .

Properties

CAS No.

70805-90-2

Molecular Formula

C₂₀H₂₃NO

Molecular Weight

293.4

Synonyms

3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-methyl-1-propanamine;  Dibenz[b,e]oxepin 1-Propanamine Deriv.

Origin of Product

United States

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